![molecular formula C8H12BrN3OS2 B1402837 2-溴-N-[5-(乙硫基)-1,3,4-噻二唑-2-基]丁酰胺 CAS No. 1365962-40-8](/img/structure/B1402837.png)
2-溴-N-[5-(乙硫基)-1,3,4-噻二唑-2-基]丁酰胺
描述
2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
科学研究应用
Medicinal chemistry: The compound has shown promising antimicrobial and anticancer activities, making it a potential candidate for the development of new therapeutic agents.
Biological research: The compound has been used as a tool to study the biological activities of thiadiazole derivatives and their interactions with biological targets.
Industrial applications:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of 2-amino-5-(ethylthio)-1,3,4-thiadiazole with 2-bromobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the yield. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the compound in its pure form.
化学反应分析
Types of Reactions
2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reaction is usually carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures.
Major Products Formed
Nucleophilic substitution: The major products formed are the corresponding substituted thiadiazole derivatives.
Oxidation: The major products formed are sulfoxides or sulfones.
Reduction: The major products formed are the corresponding amines or alcohols.
作用机制
The mechanism of action of 2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes, thereby modulating their activity. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer effects. Additionally, the compound may interact with microbial enzymes, resulting in its antimicrobial activity.
相似化合物的比较
2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide can be compared with other similar compounds, such as:
2-Bromo-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]butanamide: This compound has a methylthio group instead of an ethylthio group, which may result in different chemical properties and biological activities.
2-Bromo-N-[5-(phenylthio)-1,3,4-thiadiazol-2-yl]butanamide: This compound has a phenylthio group instead of an ethylthio group, which may result in different chemical properties and biological activities.
2-Bromo-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]butanamide: This compound has an ethylsulfonyl group instead of an ethylthio group, which may result in different chemical properties and biological activities.
The uniqueness of 2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide lies in its specific chemical structure, which imparts distinct chemical properties and biological activities compared to other similar compounds.
属性
IUPAC Name |
2-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3OS2/c1-3-5(9)6(13)10-7-11-12-8(15-7)14-4-2/h5H,3-4H2,1-2H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYXCJXALXTPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)SCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



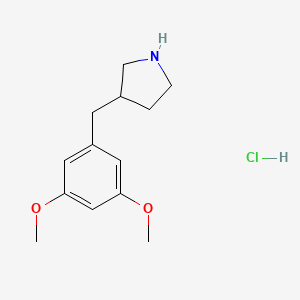

![3-(3,5-Dibromo-4-hydroxy-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402759.png)
![3-[2-(3-Benzothiazol-6-yl-4-oxo-2-thioxo-thiazolidin-5-ylidene)-acetyl]-1H-indole-5-carbonitrile](/img/structure/B1402760.png)
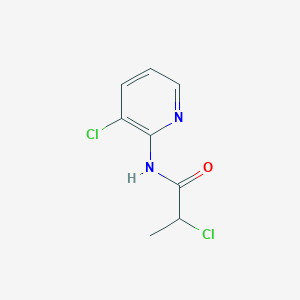
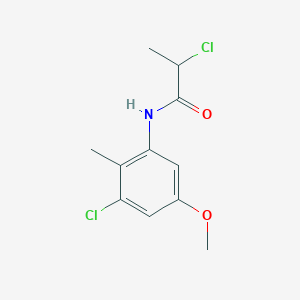
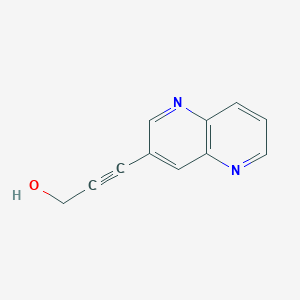
![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1402766.png)
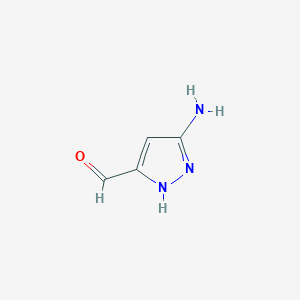
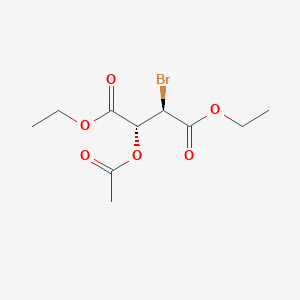
![2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1402773.png)
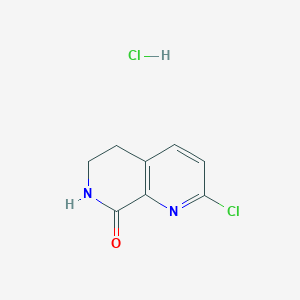
![5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1402777.png)
